2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile
Description
2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile is a pyridine-based compound featuring a methyl group at position 2, a trifluoropropoxy substituent at position 6, and a nitrile group at position 2. The compound is commercially available as a building block for drug discovery and organic synthesis, with pricing tiers for 50 mg and 500 mg quantities .
Properties
IUPAC Name |
2-methyl-6-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-6-8(5-14)3-4-9(15-6)16-7(2)10(11,12)13/h3-4,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSGTMOZYRJARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC(C)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile typically involves the reaction of 2-methyl-6-hydroxypyridine-3-carbonitrile with 1,1,1-trifluoropropan-2-ol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electronic Effects : The trifluoromethyl ether group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to sulfanyl (-SH) or thienyl substituents, which are less electron-withdrawing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
